molecular formula C11H13ClO2 B8712133 2-Chloro-4-(oxan-4-yl)phenol CAS No. 62071-42-5

2-Chloro-4-(oxan-4-yl)phenol

Cat. No.: B8712133
CAS No.: 62071-42-5
M. Wt: 212.67 g/mol
InChI Key: CFUJELSQEDCPFP-UHFFFAOYSA-N
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Description

2-Chloro-4-(oxan-4-yl)phenol is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

62071-42-5

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-chloro-4-(oxan-4-yl)phenol

InChI

InChI=1S/C11H13ClO2/c12-10-7-9(1-2-11(10)13)8-3-5-14-6-4-8/h1-2,7-8,13H,3-6H2

InChI Key

CFUJELSQEDCPFP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 30ml Toluene solution of 4-(4-tetrahydropyranyl) phenol 1 g (5.61 mmol) and diisobutylamine 0.08 ml (0.46 mmol) was added sulfuryl chloride 0.51 ml (6.35 mmol) over 3 hr period upon heating at 70° C. Stirring was continued at that temp. for 2 hr after the addition of sulfuryl chloride was complete. The solvent was removed under reduced pressure, diluted with ethyl acetate and washed with 2N aqueous HCl, saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, filtered, concentrated, chromatographed on silica gel (hexanes:ethyl acetate) to give 0.941 g of the title compound as while solid.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

10 ml of sulfuryl chloride were added with stirring to a mixture of 14.1 g of 4-(p-hydroxyphenyl)-tetrahydropyran and 40 ml of carbon tetrachloride and the mixture was heated to 45°-50° C for 16 hours. The mixture was concentrated to dryness under reduced pressure and the residue was chromatographed over silica gel. Elution with methylene chloride yielded a crystal product which was dissolved in 200 ml of N sodium hydroxide and the solution was washed with ether and acidified with 2N hydrochloric acid. The mixture was extracted with ether and the organic phase was washed with water, then an aqueous sodium bisulfite solution and then with water. The extracts were dried and evaporated to dryness to obtain 6.4 g of 4-(4-hydroxy-3-chlorophenyl)-tetrahydropyran melting at 123°-125° C.
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